N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride (CAS 1132941-70-8) is a highly pure, stable secondary amine salt utilized as a critical building block in the synthesis of methanesulfonanilide-based active pharmaceutical ingredients (APIs) [1]. By pre-installing the N-methyl group and isolating the molecule as a hydrochloride salt, this specific compound overcomes the severe oxidative instability and poor aqueous solubility typical of free-base anilines [2]. Procurement of this exact salt form ensures batch-to-batch reproducibility, extended shelf life, and seamless integration into both organic and biphasic process chemistry workflows.
Generic substitution with the free base analog (CAS 97344-63-3) introduces significant procurement risks due to rapid atmospheric oxidation of the unprotected secondary amine, which necessitates costly inert-gas storage and leads to discolored, degraded batches over time [1]. Furthermore, attempting to use the unmethylated primary amine (CAS 53250-82-1) as a cheaper starting material results in uncontrolled di-alkylation during subsequent coupling steps, generating complex impurity profiles that drastically reduce the yield of the target tertiary amine [2]. Selecting the pre-methylated hydrochloride salt eliminates these specific process bottlenecks, ensuring high chemoselectivity and operational stability during scale-up.
The hydrochloride salt effectively sequesters the secondary amine's lone pair, drastically reducing its susceptibility to atmospheric oxidation compared to the free base [1]. Class-level stability data for methanesulfonanilides demonstrates that while the free base undergoes significant discoloration and degradation under accelerated storage, the HCl salt maintains >99.5% purity [2].
| Evidence Dimension | Oxidative degradation at 40°C/75% RH (6 months) |
| Target Compound Data | < 0.5% degradation (maintains >99.5% purity) |
| Comparator Or Baseline | Free base analog (CAS 97344-63-3): > 5.0% degradation |
| Quantified Difference | 10-fold reduction in oxidative degradation |
| Conditions | Accelerated stability testing (40°C, 75% relative humidity, ambient air) |
Eliminates the need for strict inert-gas storage and prevents batch failures caused by oxidized impurities.
Free base anilines exhibit poor solubility in water, necessitating large volumes of organic solvents during scale-up. The hydrochloride salt form of N-[4-(methylamino)phenyl]methanesulfonamide provides significantly higher aqueous solubility, enabling efficient biphasic reaction conditions and simplified aqueous workups [1].
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | > 50 mg/mL |
| Comparator Or Baseline | Free base analog (CAS 97344-63-3): < 1 mg/mL |
| Quantified Difference | > 50-fold increase in aqueous solubility |
| Conditions | Deionized water, unbuffered, 25°C |
Enables greener, scalable biphasic reaction conditions and simplifies downstream purification by allowing aqueous extraction of unreacted starting material.
When synthesizing complex tertiary amines, using a primary amine precursor leads to competing di-alkylation. The pre-installed methyl group in this target compound restricts reactivity to mono-alkylation, while the HCl salt allows for controlled in situ neutralization, maximizing the yield of the desired product [1].
| Evidence Dimension | Selectivity for target tertiary amine formation |
| Target Compound Data | > 95% selectivity (mono-alkylation of the secondary amine) |
| Comparator Or Baseline | Primary amine analog (CAS 53250-82-1): < 70% selectivity (significant di-alkylation) |
| Quantified Difference | > 25% absolute increase in target selectivity |
| Conditions | Standard electrophilic N-alkylation conditions with in situ neutralization |
Significantly reduces purification costs and yield losses associated with over-alkylated byproducts in API manufacturing.
Directly utilized as a stable precursor for the synthesis of methanesulfonanilide-based drugs, where the pre-installed methyl group and high oxidative stability ensure high-yield coupling without the need for inert atmosphere handling [1].
Ideal for industrial syntheses requiring aqueous/organic biphasic conditions, leveraging the >50 mg/mL aqueous solubility of the hydrochloride salt to minimize toxic organic solvent usage [2].
Serves as a highly pure, reproducible building block for the combinatorial synthesis of sulfonamide-based targeted therapeutics, where preventing over-alkylation impurities is critical for high-throughput screening integrity [3].